3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile
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Overview
Description
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is an organic compound with a unique structure that combines a pyridine ring with a nitrile group and a 3-methylbut-2-enoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 3-methylbut-2-enol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 3-(3-Methylbut-2-enoxy)pyridine-4-amine.
Substitution: Formation of substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The pyridine ring can act as a ligand, binding to metal ions and affecting enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Similar structure but with the nitrile group at the 2-position.
4-Pyridinecarbonitrile: Similar structure but without the 3-methylbut-2-enoxy substituent.
3-Pyridinecarbonitrile: Lacks the 3-methylbut-2-enoxy substituent.
Uniqueness
3-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is unique due to the presence of the 3-methylbut-2-enoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(3-methylbut-2-enoxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(2)4-6-14-11-8-13-5-3-10(11)7-12/h3-5,8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCAWRBBAZBYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C=CN=C1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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